(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 6957-55-7
VCID: VC11793654
InChI: InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
SMILES: CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid

CAS No.: 6957-55-7

Cat. No.: VC11793654

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid - 6957-55-7

Specification

CAS No. 6957-55-7
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name (E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
Standard InChI Key YVQGKOJJBOYTDX-BQYQJAHWSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
SMILES CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Canonical SMILES CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid delineates its structure:

  • A prop-2-enoic acid backbone (CH2=CHCOOHCH_2=CHCOOH) with an (E)-configuration at the double bond.

  • A carbamoyl group (CONH-CONH−) attached to the β-carbon.

  • A 4-(dimethylamino)phenyl substituent on the carbamoyl nitrogen.

The molecular formula is C13H16N2O3C_{13}H_{16}N_2O_3, yielding a molecular weight of 264.28 g/mol (calculated from atomic masses: 12×13+1×16+14×2+16×312 \times 13 + 1 \times 16 + 14 \times 2 + 16 \times 3).

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, analogues provide insights:

  • IR Spectroscopy: Expected peaks include νC=O\nu_{C=O} (carboxylic acid: 1680–1720 cm1^{-1}; carbamate: 1640–1680 cm1^{-1}) and νNH\nu_{N-H} (3300–3500 cm1^{-1}) .

  • NMR: The (E)-configuration of the double bond would produce a 1H^1H NMR coupling constant JH,H1216J_{H,H} \approx 12–16 Hz .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via multi-step organic reactions:

  • Formation of 4-(Dimethylamino)phenyl Isocyanate:
    Reaction of 4-(dimethylamino)aniline with phosgene or triphosgene under anhydrous conditions .

  • Carbamoylation of Acrylic Acid Derivatives:
    Nucleophilic addition of the isocyanate to a β-keto acid or ester, followed by dehydration to form the α,β-unsaturated system .

Example Reaction Scheme:

\text{4-(Dimethylamino)aniline} + \text{Cl}_3CCOCl} \rightarrow \text{4-(Dimethylamino)phenyl Isocyanate} \text{Isocyanate} + \text{CH}_2=CHCOOEt} \xrightarrow{\text{Base}} \text{(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoate} Ester HydrolysisTarget Acid\text{Ester Hydrolysis} \rightarrow \text{Target Acid}

Reactivity and Functionalization

Key reactions include:

  • Michael Addition: The α,β-unsaturated system reacts with nucleophiles (e.g., amines, thiols) at the β-position .

  • Decarboxylation: Thermal or acidic conditions may cleave the carboxylic acid group.

  • Electrophilic Aromatic Substitution: The dimethylamino group activates the phenyl ring for nitration or sulfonation .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (DMF, DMSO); low in water
Melting PointEstimated 180–190°C (decomposition)
logPPredicted 1.8–2.2 (Moderate lipophilicity)
pKaCarboxylic acid: ~4.5; Amine: ~9.5

Industrial and Research Applications

Material Science

  • Polymer Precursors: The conjugated system could serve as a monomer for conductive polymers.

  • Coordination Chemistry: Chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications .

Analytical Chemistry

  • Chromatography Standards: Use in HPLC method development due to UV activity (λmax260280\lambda_{\text{max}} \approx 260–280 nm) .

HazardPrecautionary Measures
Skin/Eye Irritation (H315, H319)Use nitrile gloves and goggles
Respiratory Sensitization (H335)Employ fume hoods during handling

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